molecular formula C10F8 B166452 Octafluoronaphthalene CAS No. 313-72-4

Octafluoronaphthalene

Cat. No. B166452
CAS No.: 313-72-4
M. Wt: 272.09 g/mol
InChI Key: JDCMOHAFGDQQJX-UHFFFAOYSA-N
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Patent
US06362379B1

Procedure details

For about 3.5 hours, a mixture of 25 g octafluoronaphthalene (PCR Inc.; Gainesville, Fla.), 12 g KOH, and 100 mL tertiary butyl alcohol was refluxed. Water was added, and the tertiary butyl alcohol was distilled from the reaction mixture. The residue remaining in the flask was acidified with HCl and the aqueous mixture was extracted three times with 75 mL dichloromethane. The combined extracts were washed twice with 150 mL distilled water, dried over MgSO4, and rotary evaporated to yield a semi-crystalline solid. Recrystallization from hot hexanes gave 18 g heptafluoro-2-naphthol (72% yield) as slightly tan colored crystals.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([F:18])=[C:4]([F:17])[C:5]([F:16])=[C:6]2[C:11]=1[C:10]([F:12])=[C:9](F)[C:8]([F:14])=[C:7]2[F:15].[OH-].[K+].C([OH:25])(C)(C)C>O>[F:1][C:2]1[C:3]([F:18])=[C:4]([F:17])[C:5]([F:16])=[C:6]2[C:11]=1[C:10]([F:12])=[C:9]([OH:25])[C:8]([F:14])=[C:7]2[F:15] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC=1C(=C(C(=C2C(=C(C(=C(C12)F)F)F)F)F)F)F
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
DISTILLATION
Type
DISTILLATION
Details
the tertiary butyl alcohol was distilled from the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted three times with 75 mL dichloromethane
WASH
Type
WASH
Details
The combined extracts were washed twice with 150 mL
DISTILLATION
Type
DISTILLATION
Details
distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
rotary evaporated
CUSTOM
Type
CUSTOM
Details
to yield a semi-crystalline solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from hot hexanes

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
FC=1C(=C(C(=C2C(=C(C(=C(C12)F)O)F)F)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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